
Diethyl 1,2-ethanediylbis(nitrocarbamate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 1,2-ethanediylbis(nitrocarbamate) is a chemical compound with the molecular formula C8H14N4O8. It is known for its unique structure, which includes two nitrocarbamate groups attached to an ethane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diethyl 1,2-ethanediylbis(nitrocarbamate) can be synthesized starting from diethyl oxalate and ethanolamine. The process involves the formation of an oxamide intermediate, which is then nitrated to produce the final nitrocarbamate compound. The nitration step typically uses reagents such as thionyl chloride and trinitroethanol to achieve the desired product .
Industrial Production Methods: While specific industrial production methods for Diethyl 1,2-ethanediylbis(nitrocarbamate) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the compound’s energetic nature .
Análisis De Reacciones Químicas
Types of Reactions: Diethyl 1,2-ethanediylbis(nitrocarbamate) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamine derivatives.
Substitution: Formation of substituted nitrocarbamates.
Aplicaciones Científicas De Investigación
Diethyl 1,2-ethanediylbis(nitrocarbamate) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nitrocarbamate compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Mecanismo De Acción
The mechanism by which Diethyl 1,2-ethanediylbis(nitrocarbamate) exerts its effects involves the interaction of its nitrocarbamate groups with molecular targets. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The compound’s energetic properties are attributed to the release of energy during the decomposition of its nitro groups .
Comparación Con Compuestos Similares
- Ethylene bis-nitrourethane
- Bis(2-nitratoethyl) oxamide
- Trinitroethyl esters
Comparison: Diethyl 1,2-ethanediylbis(nitrocarbamate) is unique due to its specific structure and the presence of two nitrocarbamate groups. This gives it distinct energetic properties compared to similar compounds like ethylene bis-nitrourethane and bis(2-nitratoethyl) oxamide. The presence of the ethane backbone also contributes to its stability and reactivity .
Propiedades
Número CAS |
2639-89-6 |
|---|---|
Fórmula molecular |
C8H14N4O8 |
Peso molecular |
294.22 g/mol |
Nombre IUPAC |
ethyl N-[2-[ethoxycarbonyl(nitro)amino]ethyl]-N-nitrocarbamate |
InChI |
InChI=1S/C8H14N4O8/c1-3-19-7(13)9(11(15)16)5-6-10(12(17)18)8(14)20-4-2/h3-6H2,1-2H3 |
Clave InChI |
PEXBHYSDEISBRM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N(CCN(C(=O)OCC)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14741337.png)
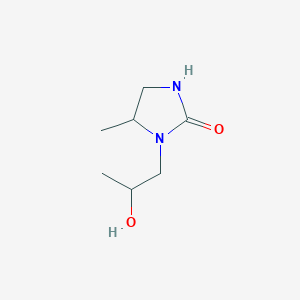
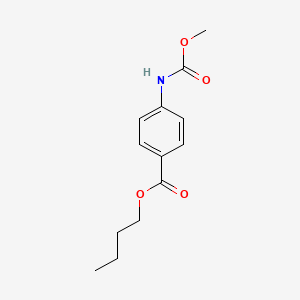
![Bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile](/img/structure/B14741362.png)
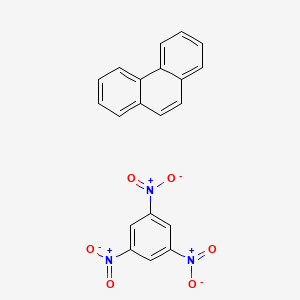



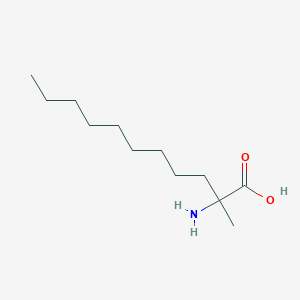
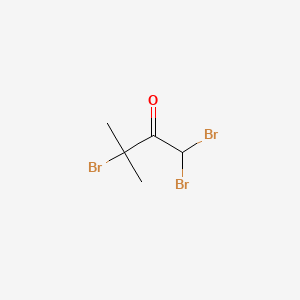
![N-[4-(4-benzylphenyl)-5-ethyl-1,3-thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B14741399.png)
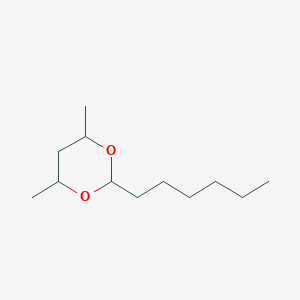
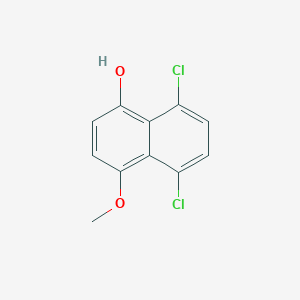
![(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid](/img/structure/B14741404.png)
